5-Chloro-2-mercaptobenzothiazole

Catalog No.
S607822
CAS No.
5331-91-9
M.F
C7H4ClNS2
M. Wt
201.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-mercaptobenzothiazole

CAS Number

5331-91-9

Product Name

5-Chloro-2-mercaptobenzothiazole

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)

InChI Key

NKYDKCVZNMNZCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

Synonyms

5-chloro-2-mercaptobenzothiazole

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

The exact mass of the compound 5-Chloro-2-mercaptobenzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3934. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-mercaptobenzothiazole (5-Cl-MBT) is a halogenated benzothiazole derivative serving as a specialized precursor in coordination chemistry, a high-sensitivity MALDI-TOF matrix, and a modified vulcanization accelerator . While its parent compound, 2-mercaptobenzothiazole (MBT), is a ubiquitous industrial standard, the introduction of a chlorine atom at the 5-position fundamentally alters the molecule's electron density, lipophilicity, and metabolic susceptibility [1]. For industrial and analytical buyers, 5-Cl-MBT provides distinct advantages in negative-ion mass spectrometry, biocidal derivative synthesis, and the development of novel metallodrugs where the standard MBT scaffold fails to provide sufficient analytical sensitivity or target-specific reactivity [2].

Substituting 5-Cl-MBT with the generic parent compound MBT compromises performance in several critical workflows. In analytical settings, MBT lacks the specific proton-transfer dynamics required to outperform standard matrices like DHB in negative-ion MALDI-TOF MS for complex glycans. In toxicological and polymer contexts, MBT resists enzymatic ring oxidation, leading to the formation of sensitizing disulfides (MBTS) that cause allergic contact dermatitis [1]. The 5-chloro substitution introduces an electron-withdrawing group that enables CYP2E1-mediated hydroxylation, altering its biological fate [1]. Furthermore, in the synthesis of biocidal agents, the absence of the chlorine atom in generic MBT derivatives results in a near ten-fold drop in antifungal potency, making generic substitution economically and functionally unviable for high-performance formulations [2].

Enhanced Sensitivity for N-Linked Glycan Analysis

In negative-ion matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry, 5-Chloro-2-mercaptobenzothiazole (CMBZT) demonstrates superior ionization efficiency for high mannose N-linked glycans and lipopolysaccharides compared to conventional matrices. Studies indicate that CMBZT is significantly more sensitive than the industry-standard 2,5-dihydroxybenzoic acid (DHB) for these specific macromolecules, enabling the detection of peptidoglycan muropeptides at lower thresholds .

Evidence DimensionMALDI-TOF MS sensitivity for high mannose N-linked glycans
Target Compound DataHigh sensitivity (enables trace detection of lipopolysaccharides and muropeptides)
Comparator Or Baseline2,5-Dihydroxybenzoic acid (DHB) (Lower sensitivity)
Quantified DifferenceQualitatively superior signal-to-noise ratio and sensitivity in negative-ion mode
ConditionsNegative-ion MALDI-TOF MS of high mannose N-linked glycans

Analytical laboratories must procure 5-Cl-MBT over standard DHB to achieve the required detection limits for complex bacterial lipopolysaccharides and glycans.

Order-of-Magnitude Increase in Biocidal Derivative Efficacy

The 5-chloro substitution on the benzothiazole ring drastically enhances the antifungal properties of its downstream derivatives. When comparing the S-thiocyanomethyl derivatives of both MBT and 5-Cl-MBT, the chlorinated derivative exhibits a Minimum Inhibitory Concentration (MIC) of 5 ppm against Aspergillus niger and 7 ppm against Chaetomium globosum. In stark contrast, the non-chlorinated MBT derivative requires 75 ppm and 50 ppm, respectively, to achieve the same inhibition[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) of S-thiocyanomethyl derivatives
Target Compound Data5 ppm (A. niger) and 7 ppm (C. globosum)
Comparator Or BaselineNon-chlorinated MBT derivative (75 ppm and 50 ppm)
Quantified Difference10- to 15-fold increase in antifungal potency
ConditionsIn vitro growth inhibition assays against A. niger and C. globosum

Formulators of industrial biocides and agricultural fungicides can achieve target efficacy at significantly lower active ingredient loadings by selecting the 5-chloro precursor.

Altered Oxidative Metabolism and Haptenation Pathways

The parent compound MBT is a known sensitizer in rubber products because it undergoes nonenzymatic oxidation to form protein-reactive disulfides (MBTS). However, the electron-withdrawing chlorine atom in 5-Chloro-2-mercaptobenzothiazole enables alternative metabolic clearance pathways. Experimental assays using human CYP2E1 demonstrate that 5-Cl-MBT undergoes enzymatic ring hydroxylation to 5-chloro-6-hydroxy-2-mercaptobenzothiazole. MBT, lacking the electron-withdrawing group, shows no such ring oxidation under identical conditions, forcing it down the haptenation pathway [1].

Evidence DimensionSusceptibility to CYP2E1-mediated ring hydroxylation
Target Compound DataUndergoes enzymatic hydroxylation to 5-chloro-6-hydroxy-2-mercaptobenzothiazole
Comparator Or Baseline2-Mercaptobenzothiazole (MBT) (No ring oxidation observed)
Quantified DifferencePresence vs. absence of enzymatic ring hydroxylation clearance pathway
ConditionsIn vitro assay using human CYP2E1 microsomes

For researchers developing safer rubber accelerators or assessing occupational exposure risks, 5-Cl-MBT provides a structurally modified baseline that bypasses the primary nonenzymatic sensitization pathway of standard MBT.

Quasiaromatic Stabilization in Silver(I) Complex Synthesis

5-Chloro-2-mercaptobenzothiazole acts as a specialized heterocyclic thioamide ligand in the synthesis of mixed-ligand silver(I) complexes. The electron-withdrawing nature of the 5-chloro group modulates the electron density on the sulfur and nitrogen donor atoms, facilitating unique cyclical delocalization (quasiaromaticity) that stabilizes higher-order crystal structures. These specific complexes demonstrate significant in vitro cytotoxic activity, inducing apoptosis in 62.38% of leiomyosarcoma (LMS) cells at 15 μM concentrations [1].

Evidence DimensionInduction of apoptosis in leiomyosarcoma (LMS) cells
Target Compound Data62.38% apoptosis at 15 μM (Ag-CMBZT complex)
Comparator Or BaselineBaseline untreated LMS cells
Quantified DifferenceHigh targeted cytotoxicity mediated by the CMBZT-stabilized silver complex
ConditionsIn vitro flow cytometry assay on LMS cancer cells at 15 μM

Pharmaceutical researchers must utilize 5-Cl-MBT rather than generic MBT to achieve the specific electronic stabilization required for these novel, highly active silver(I) metallodrugs.

Advanced Mass Spectrometry Matrices

Procurement of 5-Cl-MBT is highly recommended for analytical laboratories conducting negative-ion MALDI-TOF MS on complex carbohydrates, specifically high mannose N-linked glycans and bacterial lipopolysaccharides, where standard DHB matrices fail to provide adequate sensitivity .

High-Potency Industrial Biocides

Chemical manufacturers synthesizing S-thiocyanomethyl derivatives for wood preservation, agricultural fungicides, or cooling water treatments should select 5-Cl-MBT as the core precursor to achieve a 10-fold reduction in the required active ingredient concentration compared to MBT [1].

Hypoallergenic Polymer Additive Research

For R&D teams investigating alternatives to traditional MBT vulcanization accelerators, 5-Cl-MBT serves as a critical structural analog. Its ability to undergo CYP2E1-mediated ring hydroxylation provides a model for designing accelerators that avoid the nonenzymatic disulfide haptenation responsible for rubber-induced contact dermatitis [2].

Bioinorganic Metallodrug Development

Inorganic chemists and pharmaceutical developers should procure 5-Cl-MBT as a specialized thioamide ligand to synthesize stable silver(I) complexes, leveraging its unique electronic properties to drive targeted apoptosis in leiomyosarcoma and other malignant cell lines [3].

XLogP3

3

UNII

R9099U429R

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5331-91-9

Wikipedia

5-chloro-2-mercaptobenzothiazole

Dates

Last modified: 08-15-2023
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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